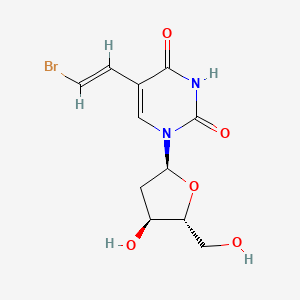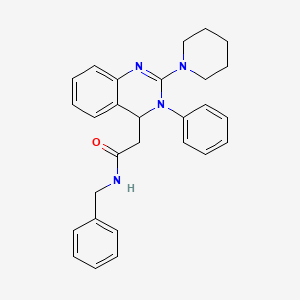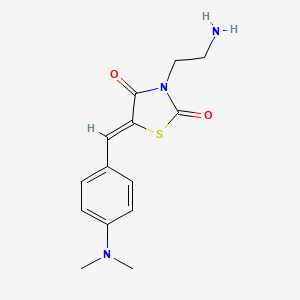
3-(2-Aminoethyl)-5-(4-(dimethylamino)benzylidene)thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-136662 typically involves the condensation of 2-aminoethylamine with 4-(dimethylamino)benzaldehyde in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the thiazolidine ring. The reaction conditions often include mild temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods: In an industrial setting, the production of L-136662 can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, thereby optimizing the synthesis process .
Chemical Reactions Analysis
Types of Reactions: L-136662 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazolidine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Amines, thiols; reactions often require the presence of a base to facilitate nucleophilic attack.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazolidine derivatives.
Substitution: Substituted benzylidene derivatives.
Scientific Research Applications
L-136662 has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders due to its ability to modulate specific biological pathways.
Industry: Utilized in the development of novel materials and as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism of action of L-136662 involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating biochemical pathways. In the context of cancer research, L-136662 has been shown to interfere with cell signaling pathways, leading to the inhibition of tumor cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
- 3-(2-aminoethyl)-5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione
- 3-(2-aminoethyl)-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione
- 3-(2-aminoethyl)-5-(4-chlorobenzylidene)-1,3-thiazolidine-2,4-dione
Comparison: L-136662 is unique due to the presence of the dimethylamino group on the benzylidene moiety, which imparts distinct electronic and steric properties. This uniqueness allows L-136662 to exhibit different reactivity and biological activity compared to its analogs. For instance, the dimethylamino group can enhance the compound’s ability to interact with biological targets, making it a more potent inhibitor of specific enzymes and receptors .
Properties
Molecular Formula |
C14H17N3O2S |
|---|---|
Molecular Weight |
291.37 g/mol |
IUPAC Name |
(5Z)-3-(2-aminoethyl)-5-[[4-(dimethylamino)phenyl]methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C14H17N3O2S/c1-16(2)11-5-3-10(4-6-11)9-12-13(18)17(8-7-15)14(19)20-12/h3-6,9H,7-8,15H2,1-2H3/b12-9- |
InChI Key |
BOQIVKJIDMTNLR-XFXZXTDPSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CCN |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


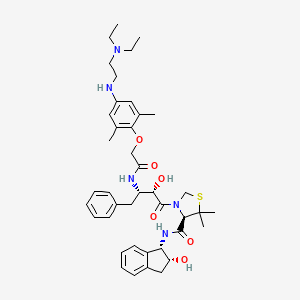
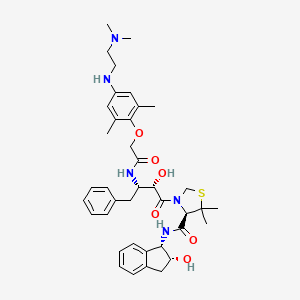
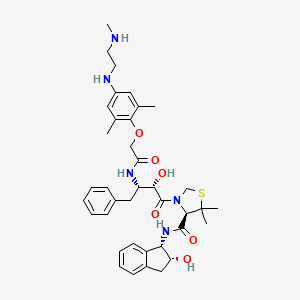
![(1S,5R,13S,17R)-17-[cyclopropylmethyl(methyl)amino]-8-hydroxy-6,16-dioxapentacyclo[9.5.2.01,13.05,13.07,12]octadeca-7,9,11-trien-4-one;hydrochloride](/img/structure/B10849992.png)
![(1S,2R,6S,14R,15R,16R)-3-(cyclopropylmethyl)-11,15-dihydroxy-N-phenyl-13,17-dioxa-3-azahexacyclo[13.2.2.1^{2,8}.0^{1,6}.0^{6,14}.0^{7,12}]icosa-7(12),8,10-triene-16-carboxamide](/img/structure/B10849997.png)
![(1S,2S,6R,14R,15S,16S)-5-(cyclopropylmethyl)-11,15-dihydroxy-N-phenyl-13,17-dioxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-triene-16-carboxamide](/img/structure/B10850004.png)
![N-[4-(4-Fluoro-benzenesulfonylamino)-benzyl]-2-(3-phenyl-2-piperidin-1-yl-3,4-dihydro-quinazolin-4-yl)-acetamide](/img/structure/B10850005.png)
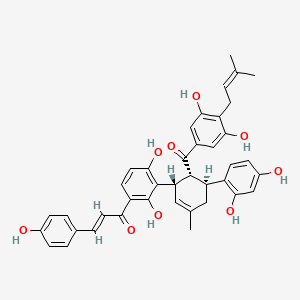
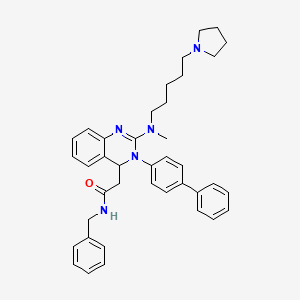
![Pyrazolo[1,5-a]pyrimidine 4e](/img/structure/B10850027.png)
![(2S)-N-[(1S)-1-(4-aminocyclohexyl)-3-(methylamino)-2,3-dioxopropyl]-1-[(2R)-2-(methylamino)-3-phenylpropanoyl]pyrrolidine-2-carboxamide](/img/structure/B10850034.png)
![2-[2-(dimethylamino)-3-ethyl-4H-quinazolin-4-yl]-N-[[4-[(4-fluorophenyl)sulfonylamino]phenyl]methyl]acetamide](/img/structure/B10850037.png)
